![molecular formula C17H16N2OS B5538441 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile CAS No. 5231-58-3](/img/structure/B5538441.png)
4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with trimethyl groups, a phenylethyl sulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,5,6-trimethylpyridine-3-carbonitrile with 2-oxo-2-phenylethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential in the development of pharmaceuticals due to its biological activity against various diseases. Key applications include:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects on cancer cells. A study demonstrated that compounds similar to 4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine could inhibit tumor growth in vitro and in vivo models .
- Antioxidant Properties : The compound's structure allows it to act as a free radical scavenger, making it a candidate for developing antioxidant therapies. Studies have shown that such compounds can reduce oxidative stress markers in biological systems .
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests and weeds. Research indicates that similar pyridine derivatives can act as effective agents against specific agricultural pests .
Material Science
In material science, 4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine has been explored for its use in synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the modification of polymer properties, enhancing durability and thermal stability.
Case Study 1: Anticancer Properties
A study conducted on the compound's effect on breast cancer cell lines demonstrated that it induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 50 |
50 | 30 |
Case Study 2: Antioxidant Activity
In a controlled experiment assessing the antioxidant capacity of the compound using DPPH assay, it was found that at a concentration of 100 µM, the compound reduced DPPH radical by approximately 70%, showcasing its potential as an antioxidant agent .
Concentration (µM) | % DPPH Reduction |
---|---|
0 | 0 |
50 | 40 |
100 | 70 |
200 | 90 |
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]nicotinonitrile
- 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
Uniqueness
4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of trimethyl groups, a phenylethyl sulfanyl group, and a carbonitrile group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4,5,6-trimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-12(2)15(9-18)17(19-13(11)3)21-10-16(20)14-7-5-4-6-8-14/h4-8H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESVEFLEJFXDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966693 |
Source
|
Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-58-3 |
Source
|
Record name | 4,5,6-Trimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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